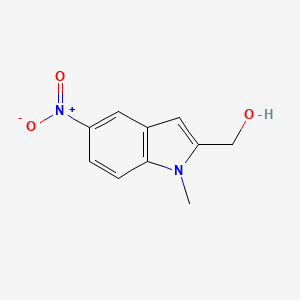
(2-Cyanopyridin-4-yl)methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyanopyridin-4-yl)methyl methanesulfonate is a chemical compound with the molecular formula C8H8N2O3S and a molecular weight of 212.23 g/mol It is a derivative of pyridine, characterized by the presence of a cyanopyridine moiety and a methanesulfonate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanopyridin-4-yl)methyl methanesulfonate typically involves the reaction of 2-cyanopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-Cyanopyridine+Methanesulfonyl chloride→(2-Cyanopyridin-4-yl)methyl methanesulfonate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyanopyridin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Cyanopyridin-4-yl)methyl methanesulfonate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in organic synthesis.
Biology
In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its ability to undergo nucleophilic substitution makes it useful in labeling studies and in the modification of biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It serves as a precursor for the synthesis of compounds with potential therapeutic applications, including anti-inflammatory and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing processes that require precise control over reaction conditions.
Mecanismo De Acción
The mechanism of action of (2-Cyanopyridin-4-yl)methyl methanesulfonate involves its reactivity towards nucleophiles. The methanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions. The specific pathways involved depend on the nature of the nucleophile and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Cyanopyridin-3-yl)methyl methanesulfonate
- (2-Cyanopyridin-5-yl)methyl methanesulfonate
- (2-Cyanopyridin-6-yl)methyl methanesulfonate
Uniqueness
(2-Cyanopyridin-4-yl)methyl methanesulfonate is unique due to the position of the cyanopyridine moiety, which influences its reactivity and the types of reactions it can undergo. The specific arrangement of functional groups in this compound allows for selective interactions with nucleophiles and other chemical species, making it a valuable tool in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C8H8N2O3S |
|---|---|
Peso molecular |
212.23 g/mol |
Nombre IUPAC |
(2-cyanopyridin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H8N2O3S/c1-14(11,12)13-6-7-2-3-10-8(4-7)5-9/h2-4H,6H2,1H3 |
Clave InChI |
UFOXYFUBBSSAIY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1=CC(=NC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)

![2-[3-(2-aminoethyl)-1H-indol-5-yl]acetonitrile](/img/structure/B13877142.png)
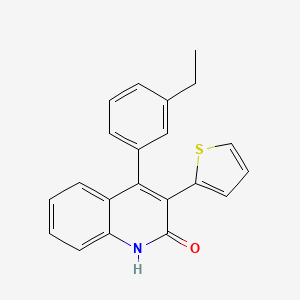
![2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate](/img/structure/B13877146.png)
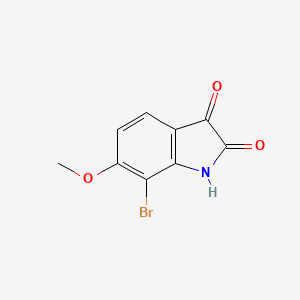
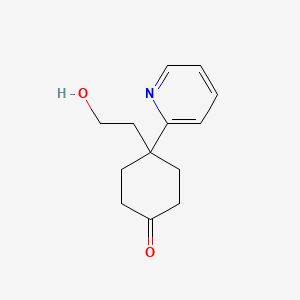
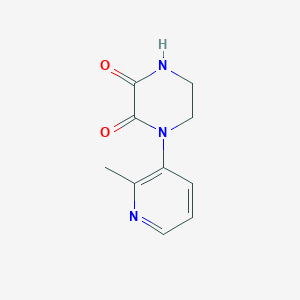
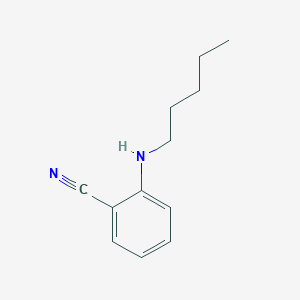
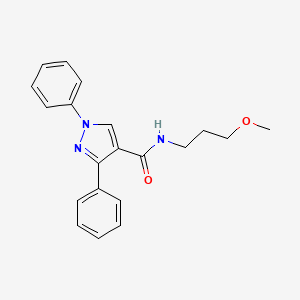
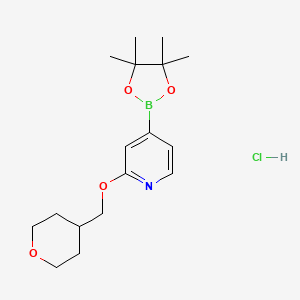

![tert-butyl N-[4-(triazol-1-yl)phenyl]carbamate](/img/structure/B13877206.png)
